
6-Amino-5-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-oxohexanoic acid is an organic compound with the molecular formula C6H11NO3. It is a derivative of hexanoic acid, featuring an amino group at the sixth position and a keto group at the fifth position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 6-Amino-5-oxohexanoic acid involves the enzymatic oxidation of 6-aminohexanoic acid. This process utilizes an enzyme known as ω-amino group-oxidizing enzyme (ω-AOX) derived from the fungal strain Phialemonium sp. AIU 274. The reaction is carried out in a 0.1 M potassium phosphate buffer at pH 7.0, with the addition of 0.3 U of ω-AOX and 20 U of catalase. The mixture is incubated at 30°C for 30 hours, resulting in a 100% yield of this compound .
Industrial Production Methods
Industrial production of this compound can also be achieved through chemical synthesis. This method involves the ring-opening hydrolysis of caprolactam, followed by oxidation using safe catalysts. this process is less common due to the high cost and use of hazardous compounds such as tetrahydrofuran and sodium periodate .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Produces 6-oxohexanoic acid.
Reduction: Produces 6-amino-5-hydroxyhexanoic acid.
Substitution: Produces various amides and other derivatives depending on the substituent used.
Scientific Research Applications
6-Amino-5-oxohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Amino-5-oxohexanoic acid involves its interaction with various enzymes and molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the keto group can participate in redox reactions. These interactions can modulate enzyme activity and influence metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.
6-Oxohexanoic acid: Lacks the amino group, limiting its ability to form amides and other derivatives.
Uniqueness
6-Amino-5-oxohexanoic acid is unique due to the presence of both an amino group and a keto group, allowing it to participate in a wider range of chemical reactions and making it a versatile compound in various applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
6-amino-5-oxohexanoic acid |
InChI |
InChI=1S/C6H11NO3/c7-4-5(8)2-1-3-6(9)10/h1-4,7H2,(H,9,10) |
InChI Key |
WQPBAGVCYBGCCF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)CN)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





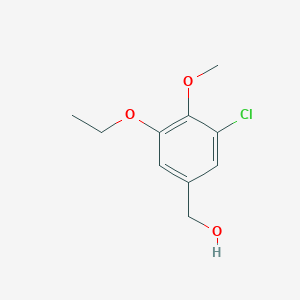
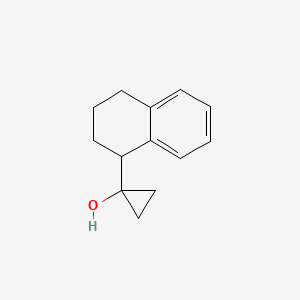
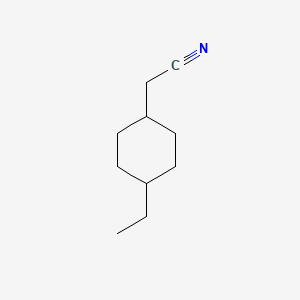
![Alpha-[(methylamino)methyl]-4-(methylsulfonyl)benzenemethanol](/img/structure/B13596203.png)

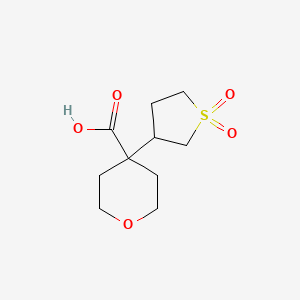
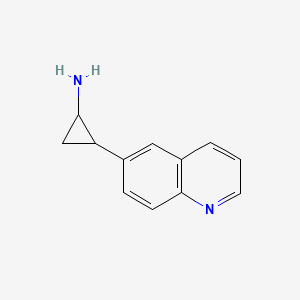
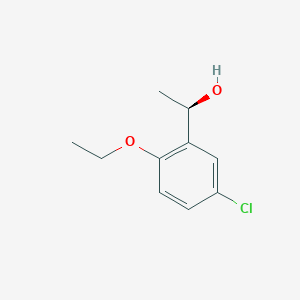

![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
